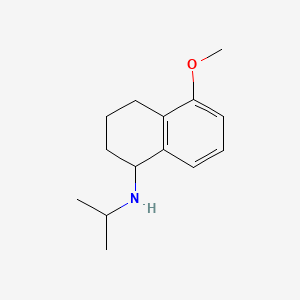
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine is a chemical compound that belongs to the class of naphthalenamines This compound is characterized by its tetrahydronaphthalene core structure, which is substituted with a methoxy group and an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1-tetralone and isopropylamine.
Reduction: The carbonyl group of 5-methoxy-1-tetralone is reduced to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination with isopropylamine under suitable conditions to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
Scientific Research Applications
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to certain receptors in the body, modulating their activity.
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Pathways: The compound may influence signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-5-methoxy-N-propyl-1-naphthalenamine: This compound has a similar structure but with a propyl group instead of an isopropyl group.
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-2-naphthalenamine: This compound differs in the position of the amine group on the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
52373-01-0 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
5-methoxy-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-13-8-4-7-12-11(13)6-5-9-14(12)16-3/h5-6,9-10,13,15H,4,7-8H2,1-3H3 |
InChI Key |
YUSXGZCTJMZLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCC2=C1C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


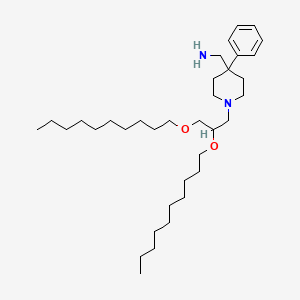
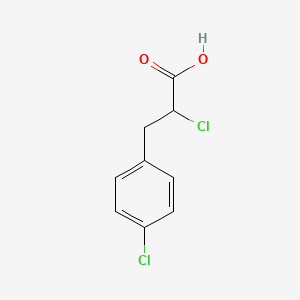
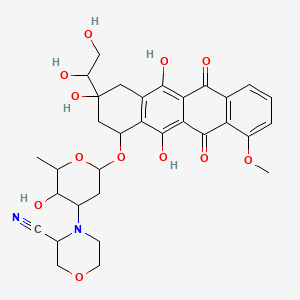

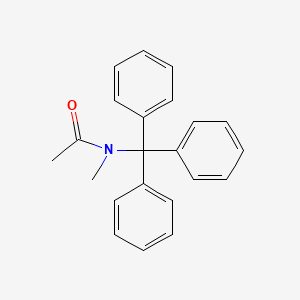
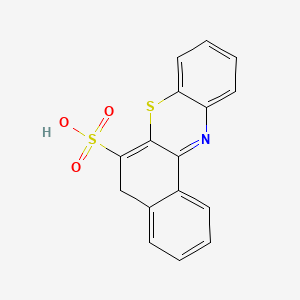
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)
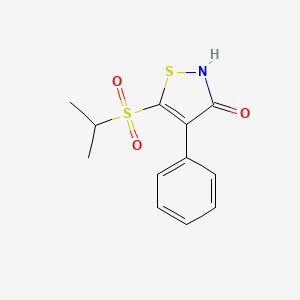
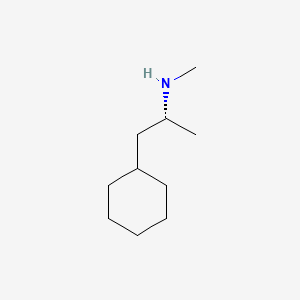

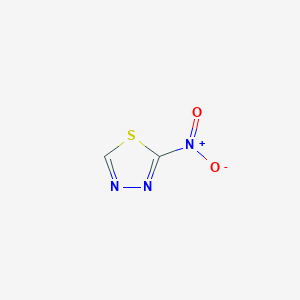
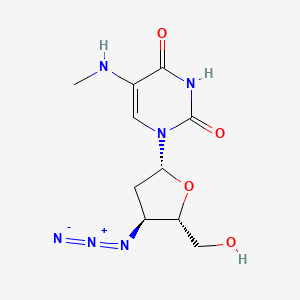

![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
